A Technical Guide to 6-Nitroquinazolin-2-amine: Structure, Properties, and Synthetic Utility
A Technical Guide to 6-Nitroquinazolin-2-amine: Structure, Properties, and Synthetic Utility
Executive Summary: This guide provides an in-depth analysis of 6-nitroquinazolin-2-amine, a heterocyclic compound of significant interest to the scientific and drug development communities. The molecule's architecture, featuring a planar quinazoline core functionalized with an electron-donating 2-amino group and a strongly electron-withdrawing 6-nitro group, establishes a unique electronic profile that dictates its chemical reactivity and utility. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway, and contextualize its role as a pivotal building block in medicinal chemistry. The primary application of this scaffold is in the rational design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical axis in oncology research. This document serves as a technical resource for researchers aiming to leverage the synthetic versatility of 6-nitroquinazolin-2-amine in the discovery of novel therapeutics.
The Quinazoline Scaffold: A Privileged Structure in Chemistry
The quinazoline ring system, an aromatic bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid, planar structure and capacity for diverse substitution patterns make it an ideal scaffold for interacting with biological targets.[3] Quinazoline derivatives are found in numerous natural alkaloids and form the core of many clinically approved drugs.[2]
In 6-nitroquinazolin-2-amine, the scaffold's properties are modulated by two key functional groups:
-
The 2-Amino Group: This electron-donating group increases the electron density of the pyrimidine ring, influencing its reactivity and serving as a key hydrogen bond donor for interactions with protein active sites.
-
The 6-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety significantly deactivates the benzene ring towards electrophilic substitution.[4] More importantly, it serves as a versatile synthetic handle. Its presence is crucial in many advanced intermediates for anticancer agents, and it can be readily reduced to a 6-amino group, providing a vector for further molecular elaboration and exploration of structure-activity relationships (SAR).[5][6]
This electronic "push-pull" dynamic makes 6-nitroquinazolin-2-amine a particularly reactive and synthetically valuable intermediate.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of 6-nitroquinazolin-2-amine are summarized below.
| Property | Value | Reference |
| CAS Number | 882670-94-2 | [7][8] |
| Molecular Formula | C₈H₆N₄O₂ | [8] |
| Molecular Weight | 190.16 g/mol | [8] |
| Appearance | Solid (Related nitroquinazolines are yellow solids) | [9] |
| Purity | Commercially available up to 96% | [7] |
| Storage Conditions | Sealed in a dry environment at 2-8°C or -20°C | [7][8] |
The quinazoline ring system is known to be substantially planar.[1] The introduction of the nitro and amino groups does not significantly disrupt this planarity, which is often a critical feature for intercalation or fitting into the narrow ATP-binding pockets of kinases.
Synthesis and Chemical Reactivity
The synthesis of the quinazoline core can be achieved through various methods.[10][11] A robust and logical approach for the synthesis of 6-nitroquinazolin-2-amine involves the cyclization of an appropriately substituted aminobenzonitrile with a source of the C2-N fragment, such as guanidine.
Proposed Synthetic Protocol: Cyclization of 2-Amino-5-nitrobenzonitrile
This protocol outlines a well-established method for forming the 2-aminoquinazoline ring system, adapted for the specific target molecule. The causality behind the choice of reagents and conditions is critical for ensuring a high-yield, high-purity outcome.
Principle: The synthesis proceeds via a condensation reaction between the cyano group of 2-amino-5-nitrobenzonitrile and guanidine. The reaction is base-catalyzed, promoting the nucleophilic attack of guanidine onto the electrophilic cyano carbon, followed by intramolecular cyclization and aromatization to yield the stable quinazoline product.
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or another suitable strong base
-
Anhydrous ethanol
-
Reflux apparatus
-
Standard workup and purification equipment (filtration, rotary evaporator, recrystallization solvents)
Step-by-Step Methodology:
-
Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol. Add one molar equivalent of sodium ethoxide solution. The precipitation of sodium chloride indicates the successful formation of the guanidine free base. This step is crucial as the hydrochloride salt is not sufficiently nucleophilic.
-
Reaction Setup: To the stirred suspension of guanidine free base, add one molar equivalent of 2-amino-5-nitrobenzonitrile.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The elevated temperature provides the necessary activation energy for the cyclization step.
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is treated with cold water to precipitate the crude product and dissolve inorganic salts.
-
Purification: The crude solid is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol/water or DMF/water mixture, to yield pure 6-nitroquinazolin-2-amine.
Caption: Synthetic workflow for 6-nitroquinazolin-2-amine.
Key Chemical Transformations
6-Nitroquinazolin-2-amine is not merely a final product but a versatile intermediate. Its functional groups are amenable to several key transformations that are foundational in drug discovery campaigns.
-
Reduction of the 6-Nitro Group: The conversion of the nitro group to a primary amine (to form 2,6-diaminoquinazoline) is arguably the most critical transformation. This reaction "unlocks" the 6-position for a vast array of derivatization strategies, including amidation, sulfonylation, and alkylation, allowing for fine-tuning of a molecule's properties.
-
Derivatization of the 2-Amino Group: The exocyclic amine at the C2 position can undergo standard reactions such as acylation or reaction with isocyanates to form ureas, providing another point for molecular diversification.
These transformations are systematically employed in SAR studies to build libraries of related compounds, enabling researchers to correlate structural changes with biological activity.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of 6-nitroquinazolin-2-amine lies in its application as a scaffold for potent enzyme inhibitors.
A Core Scaffold for Kinase Inhibitors
The quinazoline core is a validated "hinge-binding" motif found in numerous Type I kinase inhibitors. These drugs compete with endogenous ATP for the enzyme's active site. Derivatives of 6-nitroquinazoline are extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling is a hallmark of many cancers.[5][13][14]
In this context, 6-nitroquinazolin-2-amine serves as a key fragment or starting material. While the 2-amino group can participate in binding, the most common strategy involves further substitution at the 4-position of the quinazoline ring (often with a substituted aniline), a position that is activated towards nucleophilic aromatic substitution by the 6-nitro group.[5][6] The resulting 4-anilinoquinazoline scaffold is the basis for several FDA-approved EGFR inhibitors.
Mechanism of Action: Targeting the EGFR Signaling Pathway
EGFR is a cell-surface receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways like PI3K/AKT and RAS/MAPK, ultimately promoting cell proliferation, survival, and migration.[3]
Quinazoline-based inhibitors function by blocking the ATP-binding site of the EGFR kinase domain, preventing this initial phosphorylation event and effectively shutting down the entire signaling cascade. This leads to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on this pathway.[3][5]
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
6-Nitroquinazolin-2-amine is more than a simple chemical compound; it is a strategically designed building block that offers immense potential for synthetic and medicinal chemists. Its defined structure, predictable reactivity, and direct relevance to validated drug targets like EGFR make it a high-value intermediate. The ability to selectively modify both the 2-amino and 6-nitro positions provides a robust platform for generating compound libraries for SAR studies. For researchers and drug development professionals, a thorough understanding of the properties and synthetic manipulation of 6-nitroquinazolin-2-amine is essential for the continued development of next-generation targeted therapies.
References
-
Ibrar, A., et al. (2012). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o8. [Link]
-
Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. [Link]
- Google Patents.
-
PubChem. 6-Nitroquinazoline. National Center for Biotechnology Information. [Link]
-
Kumar, A., et al. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 28(11), 4381. [Link]
-
Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolines. [Link]
-
Perez-Gonzalez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724. [Link]
-
Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Natural Medicines, 11(4), 337-346. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6238. [Link]
-
Fan, C., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives. Molecules, 28(13), 5183. [Link]
Sources
- 1. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 6-nitroquinazolin-2-amine, 882670-94-2 | BroadPharm [broadpharm.com]
- 8. 882670-94-2|6-Nitroquinazolin-2-amine|BLD Pharm [bldpharm.com]
- 9. 6-NITROQUINAZOLIN-4(3H)-ONE CAS#: 6943-17-5 [m.chemicalbook.com]
- 10. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Methyl-6-nitroquinazolin-4-amine|CAS 51687-07-1 [benchchem.com]
